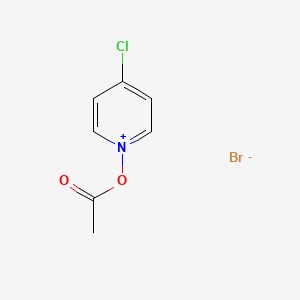
1-(Acetyloxy)-4-chloropyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Acetyloxy)-4-chloropyridin-1-ium bromide is an organic compound that features both an acetyloxy group and a chloropyridinium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Acetyloxy)-4-chloropyridin-1-ium bromide typically involves the reaction of 4-chloropyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-chloropyridine} + \text{acetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of larger reactors and more efficient catalysts to optimize yield and purity. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Acetyloxy)-4-chloropyridin-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the acetyloxy group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amide derivative, while oxidation may produce a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
1-(Acetyloxy)-4-chloropyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Acetyloxy)-4-chloropyridin-1-ium bromide involves its interaction with specific molecular targets. The acetyloxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The chloropyridinium ion can interact with various biological molecules, potentially affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Acetyloxy)-2-chloropyridin-1-ium bromide
- 1-(Acetyloxy)-3-chloropyridin-1-ium bromide
- 1-(Acetyloxy)-5-chloropyridin-1-ium bromide
Uniqueness
1-(Acetyloxy)-4-chloropyridin-1-ium bromide is unique due to the specific positioning of the acetyloxy and chloro groups on the pyridinium ring. This unique structure imparts distinct chemical properties and reactivity compared to its isomers.
Eigenschaften
CAS-Nummer |
78378-17-3 |
|---|---|
Molekularformel |
C7H7BrClNO2 |
Molekulargewicht |
252.49 g/mol |
IUPAC-Name |
(4-chloropyridin-1-ium-1-yl) acetate;bromide |
InChI |
InChI=1S/C7H7ClNO2.BrH/c1-6(10)11-9-4-2-7(8)3-5-9;/h2-5H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WMJZAFJIAWPOSN-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)O[N+]1=CC=C(C=C1)Cl.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


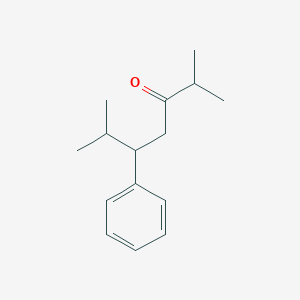

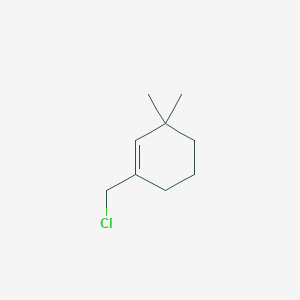
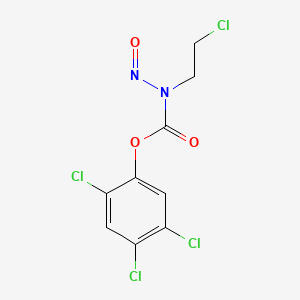
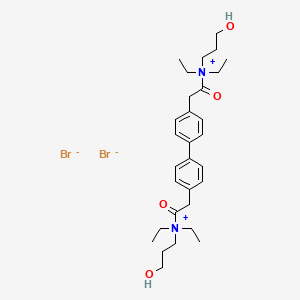
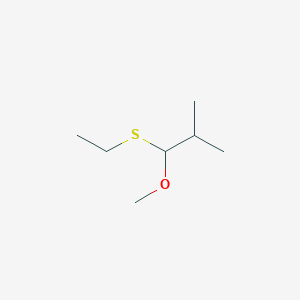
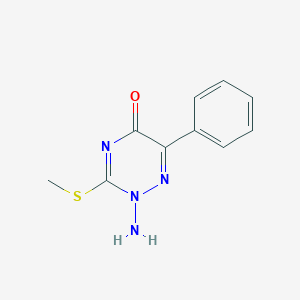
![Diethyl 2-[2-(acetyloxy)bicyclo[2.2.1]heptan-2-yl]butanedioate](/img/structure/B14431729.png)
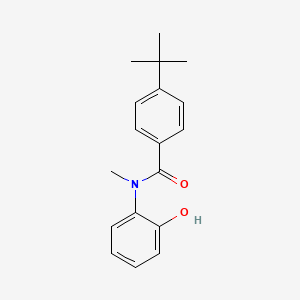
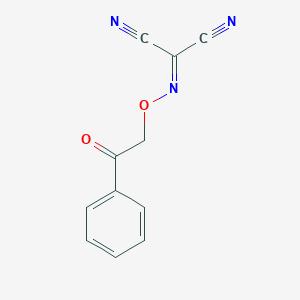
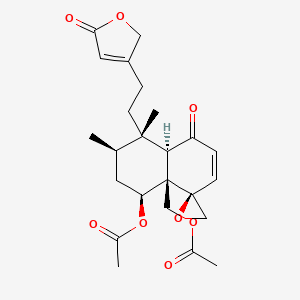

![Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B14431761.png)

